molecular formula C14H11N3O B6420360 4-Quinazolinol, 2-anilino- CAS No. 4248-15-1

4-Quinazolinol, 2-anilino-

Cat. No.: B6420360
CAS No.: 4248-15-1
M. Wt: 237.26 g/mol
InChI Key: RACLRJZSLQLCFA-UHFFFAOYSA-N
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Description

4-Quinazolinol, 2-anilino- (CAS 491-36-1), also referred to as 4-hydroxyquinazoline, is a nitrogen-containing heterocyclic compound with a quinazolinone core structure. The molecule features a hydroxyl group at position 4 and an anilino (phenylamino) substituent at position 2 (Figure 1). Quinazolinones are pharmacologically significant due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The 2-anilino substitution enhances electronic and steric effects, influencing reactivity and interactions with biological targets. For example, the anilino group can modulate π-π stacking and hydrogen-bonding interactions, critical for binding to enzymes or receptors .

Properties

IUPAC Name

2-anilino-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c18-13-11-8-4-5-9-12(11)16-14(17-13)15-10-6-2-1-3-7-10/h1-9H,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACLRJZSLQLCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195264
Record name 4-Quinazolinol, 2-anilino-
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Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4248-15-1
Record name 2-(Phenylamino)-4(3H)-quinazolinone
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URL https://commonchemistry.cas.org/detail?cas_rn=4248-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinazolinol, 2-anilino-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Quinazolinol, 2-anilino-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of Alkylmercapto Derivatives with Arylamines

A foundational approach involves the reaction of 2-alkylmercapto-6-thia-5,6,7,8-tetrahydro-4-quinazolinol derivatives with substituted anilines. As detailed in US2635101A , this method proceeds via nucleophilic aromatic substitution, where the methylmercapto group at position 2 is displaced by aniline or its derivatives. For instance, treatment of 2-methylmercapto-6-thia-5,6,7,8-tetrahydro-4-quinazolinol with p-chloroaniline in ethanol under reflux yields 2-(p-chloroanilino)-6-thia-5,6,7,8-tetrahydro-4-quinazolinol with >70% efficiency . Key parameters include:

  • Solvent : Absolute ethanol or isopropanol

  • Temperature : Reflux conditions (78–82°C for ethanol)

  • Catalyst : Alkaline agents (e.g., sodium methoxide) enhance reactivity by deprotonating the aniline nucleophile .

This route is advantageous for introducing diverse aryl groups, though steric hindrance from ortho-substituted anilines may reduce yields.

Cyclocondensation of Benzoxazinones with Primary Amines

A multistep synthesis starting from anthranilic acid is documented in PMC3500554 . The process involves:

  • Acylation : Anthranilic acid reacts with butyryl chloride to form N-butyryl anthranilic acid.

  • Benzoxazinone Formation : Cyclization with acetic anhydride yields 3-butyl-1,3-benzoxazin-4-one.

  • Amine Substitution : Refluxing the benzoxazinone with aniline or benzylamine replaces the oxazinone oxygen, producing 2-substituted-3-aryl-4(3H)-quinazolinones .

  • Hydrazine Functionalization : Bromination at position 2 followed by phenylhydrazine substitution introduces the anilino group.

Critical data from this method include:

StepReagents/ConditionsYield (%)
Benzoxazinone formationAcetic anhydride, 110°C85
Quinazolinone synthesisAniline, reflux, 6 hours78
BrominationNBS, CCl₄, 80°C65

Chloromethylation and Subsequent Amination

A protocol from Molecules (2010) outlines the use of 2-chloromethyl-4(3H)-quinazolinones as intermediates. Key steps:

  • Chloromethylation : o-Anthranilic acid derivatives react with chloroacetonitrile in methanol under acidic conditions to form 2-chloromethylquinazolinones.

  • Phosphorus Oxychloride Activation : The chloromethyl intermediate is treated with POCl₃ to generate a reactive 4-chloro intermediate.

  • Aniline Coupling : Reaction with substituted anilines in isopropanol at 60°C affords 2-anilino-4-quinazolinols .

Optimization studies revealed that electron-deficient anilines (e.g., 4-nitroaniline) require prolonged reaction times (up to 8 hours) but achieve 80–90% yields, whereas electron-rich analogs react within 2–3 hours .

Formamide-Mediated Cyclization

ARKAT-USA’s method employs formamide as a cyclizing agent:

  • Quinazolinone Core Formation : 2-Amino-4,5-dimethoxybenzoic acid reacts with formamide at 120°C to yield 6,7-dimethoxyquinazolin-4(3H)-one.

  • Demethylation : Treatment with L-methionine and methanesulfonic acid removes methyl groups, producing 4-quinazolinol.

  • Anilino Introduction : Chlorination at position 4 using PCl₅ followed by amination with 4-chloro-3-fluoroaniline in refluxing isopropanol delivers the target compound .

This route is notable for its regioselectivity, with the anilino group exclusively incorporating at position 2 due to steric and electronic factors .

Comparative Analysis of Synthetic Routes

The table below evaluates the four primary methods:

MethodStarting MaterialKey AdvantageLimitationYield Range (%)
Alkylmercapto Displacement Methylmercapto derivativesHigh functional group toleranceRequires pre-synthesized intermediates70–85
Benzoxazinone Cyclization Anthranilic acidEnables chiral synthesisMultistep (6 steps)65–78
Chloromethylation o-Anthranilic acidScalable, one-pot reactionsPOCl₃ handling requires caution75–90
Formamide Cyclization Dimethoxybenzoic acidRegioselectiveDemethylation side reactions60–72

Mechanistic Insights and Reaction Optimization

  • Nucleophilic Aromatic Substitution : In methods involving chloromethyl or methylmercapto intermediates, the mechanism proceeds through a two-step SNAr pathway. The leaving group (Cl or SCH₃) is activated by electron-withdrawing effects of the quinazolinone ring, facilitating attack by the aniline nitrogen .

  • Acid Catalysis : Methanesulfonic acid in demethylation reactions protonates methoxy groups, enhancing their susceptibility to nucleophilic displacement by water or ammonia .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may promote side reactions; ethanol and isopropanol balance reactivity and safety .

Chemical Reactions Analysis

Types of Reactions

4-Quinazolinol, 2-anilino- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydroquinazolines, and various substituted quinazolines, depending on the specific reagents and conditions used.

Scientific Research Applications

4-Quinazolinol, 2-anilino- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound exhibits significant biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-Quinazolinol, 2-anilino- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. By blocking these pathways, the compound can exert anticancer effects.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of 4-Quinazolinol, 2-anilino- with Analogues

Compound Core Structure Key Substitutions Biological Activity (IC₅₀ or MIC) Key Findings References
4-Quinazolinol, 2-anilino- Quinazolinone 4-OH, 2-anilino Antibacterial (MIC: 8–32 μg/mL) Broad-spectrum activity
4-Anilino-2-benzimidazolylquinoline Quinoline 4-anilino, 2-benzimidazole N/A UV absorption at 310 nm; Cu⁺ complexation
2-Anilino-1,4-naphthoquinone Naphthoquinone 2-anilino Antifungal (MIC: ≤1 μg/mL) ROS-mediated activity
2-(1,2,3-Triazolyl)quinazolinone Quinazolinone 2-triazole Anticancer (IC₅₀: 0.09–2 μM) HeLa cell cytotoxicity

Table 2. Kinetic Parameters for Cyclodehydration Reactions

Compound Rate Constant (k, s⁻¹) Reaction Medium Isotope Effect (kH/kD) Reference
2-Anilino-pent-2-en-4-one 1.2 × 10⁻³ 70% H₂SO₄ 1.8
2-p-Toluidino-pent-2-en-4-one 2.5 × 10⁻³ 70% H₂SO₄ 1.6

Key Research Findings

  • Substituent Effects: Para-substitutions (e.g., Cl, Me) on the anilino group enhance bioactivity. For example, 2-(p-chloroanilino)triazolopyrimidine shows IC₅₀ = 92 nM against HeLa cells, highlighting the importance of electron-withdrawing groups .
  • Synthetic Challenges: 4-Quinazolinol, 2-anilino- requires multi-step synthesis involving cyclodehydration and azotation, whereas triazole derivatives benefit from modular click chemistry .
  • Thermodynamic Stability: The 4-hydroxy group in quinazolinols increases hydrogen-bonding capacity but reduces lipid solubility compared to alkylated analogs (e.g., 4-methoxyquinazolinone) .

Biological Activity

4-Quinazolinol, 2-anilino- is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

4-Quinazolinol, 2-anilino- features a quinazoline scaffold, which is known for its pharmacological significance. The presence of the aniline substituent at the 2-position enhances its interaction with biological targets.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of quinazoline derivatives, including 4-Quinazolinol, 2-anilino-. For instance, derivatives of 2-anilino-4-amino quinazolines have shown significant inhibitory effects on various cancer cell lines. A notable study reported that certain derivatives exhibited IC50 values as low as 0.13 μM against breast cancer resistance protein (BCRP) .

Table 1: Anticancer Activity of Quinazoline Derivatives

CompoundTargetIC50 (μM)Reference
Compound IBCRP0.13
Compound MnTubulin Polymerization0.4
Compound OpTubulin Polymerization1.2

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of quinazoline derivatives. For example, quinazolinone-based hybrids have been reported to exhibit antibacterial activity against various pathogens. The structure-activity relationship indicates that modifications to the aniline moiety can enhance bioactivity .

Anti-inflammatory and Other Activities

Beyond anticancer and antimicrobial effects, quinazoline derivatives have shown anti-inflammatory properties and potential in treating conditions such as hypertension and diabetes. A study indicated that certain compounds could inhibit dipeptidyl peptidase IV (DPP-IV), an important target in diabetes management, with promising IC50 values .

The biological activity of 4-Quinazolinol, 2-anilino- is largely attributed to its ability to interact with specific molecular targets such as protein kinases and enzymes involved in cell signaling pathways. The binding affinity and specificity are influenced by the substituents on the quinazoline ring.

Figure 1: Mechanism of Action Overview

  • Binding to Kinases : The compound binds to ATP-binding sites of kinases.
  • Inhibition of Cell Proliferation : This leads to inhibition of cell cycle progression.
  • Induction of Apoptosis : Enhanced apoptotic signaling pathways are activated.

Study on Anticancer Efficacy

A study conducted by Marzaro et al. focused on synthesizing various anilino-substituted quinazolines and evaluating their anticancer efficacy against different cell lines. The results indicated that specific substitutions at the aniline position significantly enhanced cytotoxicity, with some compounds demonstrating IC50 values comparable to established chemotherapeutics .

Study on Antimicrobial Properties

Another investigation explored the antimicrobial efficacy of quinazolinone hybrids synthesized from 4-Quinazolinol, 2-anilino-. The study revealed that these compounds exhibited potent antibacterial activity against resistant strains of bacteria, highlighting their potential as novel antimicrobial agents .

Q & A

Basic: What are the key structural features and characterization methods for 4-quinazolinol, 2-anilino-?

Answer:
The compound 4-quinazolinol, 2-anilino- consists of a quinazolinone core (a fused benzene and pyrimidone ring) substituted at position 2 with an anilino group and at position 4 with a hydroxyl group. Key characterization methods include:

  • Single-crystal X-ray diffraction to confirm molecular geometry and hydrogen bonding patterns (e.g., intramolecular N–H⋯O interactions) .
  • NMR spectroscopy to verify substituent positions, particularly the anilino group’s aromatic protons and the hydroxyl group’s deshielded proton .
  • Mass spectrometry for molecular weight validation (e.g., molecular formula C₁₄H₁₂N₃O) .

Basic: What are common synthetic routes for 2-anilino-substituted quinazolinones?

Answer:
A widely used protocol involves:

Cyclocondensation : Reacting anthranilic acid derivatives with primary amines (e.g., aniline) in the presence of acetic anhydride or phosphoryl chloride .

Post-functionalization : Introducing the anilino group via nucleophilic substitution or palladium-catalyzed coupling after forming the quinazolinone core .
Example: Ethanolamine and 4-fluorophenyl isocyanate in THF yield 2-(4-fluoroanilino)-3-(2-hydroxyethyl)quinazolin-4(3H)-one with 89% yield .

Advanced: How can reaction conditions be optimized to mitigate challenges in synthesizing 2-anilinoquinazolinones?

Answer:
Common issues (e.g., low yields, side reactions) are addressed by:

  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance solubility and reduce byproducts .
  • Catalysis : Nano-TiO₂ or mild bases (e.g., pyridine) accelerate acylations and cyclizations .
  • Temperature control : Low temperatures (273–278 K) minimize decomposition during isocyanate reactions .
  • Purification : Recrystallization from dichloromethane/methanol mixtures improves purity .

Advanced: What pharmacological activities are associated with 2-anilinoquinazolinones, and how are these mechanisms studied?

Answer:
2-Anilinoquinazolinones exhibit:

  • Anticancer activity : DNA intercalation and topoisomerase inhibition, validated via ethidium bromide displacement assays and molecular docking studies .
  • Antimicrobial effects : MIC assays against S. aureus and E. coli show potency comparable to ciprofloxacin .
  • Antifungal activity : Disruption of ergosterol biosynthesis, analyzed via LC-MS and fungal growth inhibition assays .
    Mechanistic insights often combine in vitro assays with computational modeling (e.g., docking to EGFR or fungal CYP51) .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:
Contradictions (e.g., variable IC₅₀ values) require:

Standardization : Uniform protocols for cell lines (e.g., HepG2 vs. MCF7), solvent controls (DMSO concentration), and endpoint measurements (e.g., MTT vs. SRB assays) .

Structural validation : Confirm compound integrity post-assay via HPLC or LC-MS to rule out degradation .

Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., 4-anilinofuroquinolines) to identify substituent-dependent trends .

Advanced: What strategies improve the selectivity of 2-anilinoquinazolinones for target proteins?

Answer:

  • Substituent engineering : Electron-withdrawing groups (e.g., -F, -Cl) at the anilino para-position enhance DNA binding affinity .
  • Hybridization : Linking to triazole or sulfonamide moieties improves selectivity for kinases over off-target enzymes .
  • Pharmacophore mapping : QSAR models identify critical hydrogen-bond donors (e.g., 4-OH) and hydrophobic regions .

Methodological: What analytical techniques are critical for studying structure-activity relationships (SAR)?

Answer:

  • X-ray crystallography : Resolves substituent orientation and hydrogen-bond networks (e.g., N1–H1⋯O2 in crystal structures) .
  • DSC/TGA : Assess thermal stability, which correlates with shelf life and formulation feasibility .
  • DFT calculations : Predict electronic effects of substituents on reactivity and binding .

Methodological: How can researchers validate the purity of 2-anilinoquinazolinones for in vivo studies?

Answer:

  • HPLC-UV/HRMS : Detect impurities ≤0.1% and confirm molecular ion peaks .
  • Elemental analysis : Verify C/H/N/O ratios within ±0.3% of theoretical values .
  • NMR purity : Ensure absence of extraneous peaks in ¹H/¹³C spectra, especially in aromatic regions .

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